molecular formula C19H20ClN5O2 B12245722 6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12245722
M. Wt: 385.8 g/mol
InChI Key: PEBCAPWBDZKRGS-UHFFFAOYSA-N
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Description

6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a naphthyridine core, a piperidine ring, and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClN5O2

Molecular Weight

385.8 g/mol

IUPAC Name

[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C19H20ClN5O2/c1-24-11-15(18(23-24)27-2)19(26)25-7-5-12(6-8-25)16-4-3-13-9-14(20)10-21-17(13)22-16/h3-4,9-12H,5-8H2,1-2H3

InChI Key

PEBCAPWBDZKRGS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

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